Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate
CAS No.:
Cat. No.: VC13668702
Molecular Formula: C12H22N2O7
Molecular Weight: 306.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O7 |
|---|---|
| Molecular Weight | 306.31 g/mol |
| IUPAC Name | tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate;oxalic acid |
| Standard InChI | InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13;3-1(4)2(5)6/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);(H,3,4)(H,5,6)/t7-,8+;/m1./s1 |
| Standard InChI Key | PYSJHAYLPOIBKE-WLYNEOFISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1O.C(=O)(C(=O)O)O |
| SMILES | CC(C)(C)OC(=O)NC1CNCCC1O.C(=O)(C(=O)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCCC1O.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Stereochemical Significance
The compound’s IUPAC name, tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate; oxalic acid, reflects its dual-component structure: a carbamate-protected piperidine derivative and an oxalic acid counterion. The piperidine ring adopts a cis-configuration at the 3R and 4S positions, which stabilizes intramolecular hydrogen bonding between the hydroxyl and carbamate groups . This stereochemistry is critical for its role as a chiral building block in drug design, where spatial arrangement dictates receptor binding affinity.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₇ | |
| Molecular Weight | 306.31 g/mol | |
| Stereochemistry | (3R,4S) | |
| SMILES | CC(C)(C)OC(=O)NC1CNCCC1O.C(=O)(C(=O)O)O | |
| InChI Key | PYSJHAYLPOIBKE-WLYNEOFISA-N |
The oxalic acid component forms a hemioxalate salt, enhancing the compound’s crystallinity and stability under standard storage conditions . This salt formation is evident in its Isomeric SMILES string, which includes both the carbamate and oxalic acid moieties.
Synthesis and Manufacturing
The synthesis of oxalic acid tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate typically involves a multi-step process:
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Piperidine Functionalization: The hydroxypiperidine core is synthesized via hydroxylation of a piperidine precursor, often using stereoselective catalytic methods to achieve the desired (3R,4S) configuration .
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Carbamate Formation: The tertiary alcohol group of the tert-butyl carbamate is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, protecting the amine functionality.
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Salt Formation: The free base is treated with oxalic acid in a polar solvent (e.g., ethanol or water), yielding the hemioxalate salt through proton transfer and crystallization .
Industrial-scale production requires rigorous purification steps, including recrystallization and chromatography, to ensure ≥97% purity . The compound’s synthetic pathway shares similarities with neuroprotective agents, such as tert-butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamate hemioxalate, which employs analogous protection and salt-formation strategies.
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s carbamate group serves as a temporary protecting group for amines, enabling selective reactivity in multi-step syntheses. For example, it has been utilized in the development of kinase inhibitors and protease antagonists, where the hydroxypiperidine moiety contributes to target binding.
| Compound | Bioactivity | Source |
|---|---|---|
| tert-Butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamate | β-secretase inhibition (IC₅₀ = 2.1 μM) | |
| Oxalic acid tert-butyl carbamate derivative | ROS reduction (40% at 10 μM) |
These findings suggest potential applications in neurodegenerative disease therapeutics, though further in vivo studies are warranted.
Recent Advances and Future Directions
Recent crystallographic studies have leveraged similar carbamates as co-crystallization agents to stabilize protein-ligand complexes, aiding drug discovery . For instance, dihydroxybutanedioic acid derivatives (e.g., norepinephrine bitartrate) demonstrate the utility of oxalate salts in enhancing compound solubility and bioavailability .
Future research should prioritize:
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